molecular formula C5H4F3N3O2S B6645351 2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid

2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid

Cat. No. B6645351
M. Wt: 227.17 g/mol
InChI Key: CWILFRDPCAAIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid, commonly known as TTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. TTA is a small molecule that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of TTA is not fully understood, but it is believed to act by modulating various signaling pathways in cells. TTA has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. TTA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
TTA has been shown to exhibit a wide range of biochemical and physiological effects. In animal models, TTA has been shown to reduce tumor growth and inflammation, improve glucose tolerance and insulin sensitivity, and reduce body weight and fat mass. TTA has also been shown to protect against oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the main advantages of TTA is its high potency and selectivity, which makes it an ideal tool for studying various biological processes. TTA is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of TTA is its poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are many potential future directions for research on TTA. One area of interest is the development of new TTA derivatives with improved solubility and bioavailability. Another area of interest is the investigation of TTA's potential use in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanism of action of TTA and its effects on various signaling pathways in cells.

Synthesis Methods

TTA can be synthesized using various methods, including the reaction of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole with chloroacetic acid in the presence of a suitable catalyst. The reaction yields TTA as a white crystalline solid, which can be purified using recrystallization techniques.

Scientific Research Applications

TTA has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, TTA has been shown to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. TTA has also been investigated for its potential use in the treatment of diabetes and obesity, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.

properties

IUPAC Name

2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O2S/c6-5(7,8)3-10-11-4(14-3)9-1-2(12)13/h1H2,(H,9,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWILFRDPCAAIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC1=NN=C(S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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